molecular formula C19H27N3O3 B11517737 N-cyclohexyl-5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5-oxopentanamide

N-cyclohexyl-5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5-oxopentanamide

Cat. No.: B11517737
M. Wt: 345.4 g/mol
InChI Key: DSFDXSJRMCRMTL-XSFVSMFZSA-N
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Description

N-cyclohexyl-5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5-oxopentanamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a methoxybenzylidene group, and a hydrazinyl group

Preparation Methods

The synthesis of N-cyclohexyl-5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5-oxopentanamide typically involves the reaction of cyclohexylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with a suitable hydrazine derivative to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

N-cyclohexyl-5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5-oxopentanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-cyclohexyl-5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5-oxopentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5-oxopentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-cyclohexyl-5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5-oxopentanamide can be compared with similar compounds such as:

Properties

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

N-cyclohexyl-N'-[(E)-(4-methoxyphenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C19H27N3O3/c1-25-17-12-10-15(11-13-17)14-20-22-19(24)9-5-8-18(23)21-16-6-3-2-4-7-16/h10-14,16H,2-9H2,1H3,(H,21,23)(H,22,24)/b20-14+

InChI Key

DSFDXSJRMCRMTL-XSFVSMFZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CCCC(=O)NC2CCCCC2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CCCC(=O)NC2CCCCC2

Origin of Product

United States

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